Cedr-8-ene

Catalog No.
S621738
CAS No.
469-61-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cedr-8-ene

CAS Number

469-61-4

Product Name

Cedr-8-ene

IUPAC Name

(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15+/m1/s1

InChI Key

IRAQOCYXUMOFCW-YKURLNKLSA-N

SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Synonyms

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-;3a-beta,7-beta,8a-alpha))-h;3abeta,7beta,8aalpha)]-3alph;7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C(C(C3)C2(C)C)C

Chemistry

Biology

In biology, Cedr-8-ene is considered a metabolite, which means it’s a product of metabolism. It’s a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .

Environmental Science

In environmental science, Cedr-8-ene is studied for its release as a volatile organic compound (VOC) from heat-treated bamboo during the manufacturing process of recombinant bamboo . The VOCs were analyzed with gas chromatography-mass spectrometry (GC-MS) to explore the effect of temperature and time on weight loss ratio, main components, and their relative proportions . The results showed that temperature considerably influenced weight loss ratio, and weight loss ratio increased rapidly at high temperature .

Organic Synthesis

Volatile Organic Compound (VOC) Analysis

Cedr-8-ene is studied for its release as a volatile organic compound (VOC) from heat-treated bamboo during the manufacturing process of recombinant bamboo . The VOCs were analyzed with gas chromatography-mass spectrometry (GC-MS) to explore the effect of temperature and time on weight loss ratio, main components, and their relative proportions . The results showed that temperature considerably influenced weight loss ratio, and weight loss ratio increased rapidly at high temperature .

Structural Analysis

Essential Oil Component

Cedr-8-ene is a sesquiterpene found in the essential oil of cedar . The two isomers present in the oil are (−)-α-cedrene and (+)-β-cedrene, which differ in the position of a double bond .

Cedr-8-ene, also known as alpha-Cedrene, is a natural sesquiterpene hydrocarbon with the molecular formula C15H24C_{15}H_{24} and a molecular weight of approximately 204.35 g/mol. It is characterized by its unique structure, which includes a tricyclic framework. The compound is primarily found in various plant species, notably in cedarwood oil and certain sage species like Salvia officinalis and Salvia tomentosa . Cedr-8-ene has a melting point of 262.5 °C and is recognized for its distinct cedar-like aroma, making it valuable in the fragrance industry .

Typical of sesquiterpenes. These include:

  • Electrophilic Additions: The double bond between positions 8 and 9 can undergo electrophilic addition reactions.
  • Oxidation: Cedr-8-ene can be oxidized to form various oxygenated derivatives, which may enhance its biological activity.
  • Polymerization: Under certain conditions, cedr-8-ene may polymerize to form larger molecular structures.

These reactions are significant for synthesizing more complex compounds or modifying its properties for various applications .

Cedr-8-ene exhibits a range of biological activities:

  • Antimicrobial Properties: Research indicates that cedr-8-ene possesses antimicrobial effects against various pathogens, making it a candidate for natural preservatives in food and cosmetic products .
  • Anti-inflammatory Effects: Some studies suggest that cedr-8-ene may have anti-inflammatory properties, contributing to its potential therapeutic applications .
  • Insect Repellent: Its strong aroma has been shown to repel certain insect species, which is beneficial in agricultural practices.

These biological activities highlight the compound's potential in pharmaceuticals and natural product formulations .

Cedr-8-ene can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting cedr-8-ene from natural sources such as cedarwood oil or sage plants using steam distillation or solvent extraction.
  • Chemical Synthesis: Laboratory synthesis can be achieved through:
    • Diels-Alder Reaction: Utilizing diene and dienophile reactions to construct the tricyclic structure.
    • Cyclization Reactions: Starting from simpler terpenes to form cedr-8-ene through cyclization processes.

These methods allow for the production of cedr-8-ene in both natural and synthetic contexts .

Cedr-8-ene has several applications across different industries:

  • Fragrance Industry: Used as a key ingredient in perfumes and scented products due to its pleasant woody aroma.
  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it suitable for developing therapeutic agents.
  • Agriculture: Employed as a natural insect repellent to protect crops from pests.

The versatility of cedr-8-ene underscores its importance in both commercial and scientific fields .

Research on cedr-8-ene's interactions focuses on its biochemical pathways and potential synergistic effects with other compounds:

  • Metabolic Pathways: Cedr-8-ene is involved in terpenoid backbone biosynthesis, which is crucial for the production of various terpenes in plants .
  • Synergistic Effects: Studies indicate that combining cedr-8-ene with other terpenes may enhance its antimicrobial efficacy or improve its fragrance profile.

These interactions are vital for understanding how cedr-8-ene can be utilized effectively in formulations .

Cedr-8-ene shares structural similarities with several other sesquiterpenes. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Alpha-CedreneC15H24C_{15}H_{24}Found in cedarwood oil; strong woody scent
Beta-CedreneC15H24C_{15}H_{24}Isomer of alpha-Cedrene; different aroma profile
Germacrene DC15H24C_{15}H_{24}Known for its role in plant defense mechanisms
FarneseneC15H24C_{15}H_{24}Commonly found in essential oils; used as an insect repellent
SpathulenolC15H24C_{15}H_{24}Exhibits antimicrobial properties; found in many essential oils

Uniqueness of Cedr-8-ene

Cedr-8-ene's unique tricyclic structure differentiates it from other sesquiterpenes, particularly in its specific aroma profile and biological activities. Its presence in cedarwood oil also contributes to its distinct market value compared to other similar compounds .

This comprehensive overview highlights the significance of cedr-8-ene within various scientific and industrial contexts, showcasing its multifaceted roles and potential applications.

Physical Description

Solid

XLogP3

4.6

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Heavy Atom Count

15

Melting Point

262.5 °C

UNII

50D4A81G8T

GHS Hazard Statements

Aggregated GHS information provided by 1597 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1597 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 1561 of 1597 companies with hazard statement code(s):;
H226 (24.92%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.12%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (99.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Other CAS

11028-42-5
469-61-4

Wikipedia

Cedrene

Use Classification

Fragrance Ingredients

General Manufacturing Information

Cedrene: ACTIVE

Dates

Modify: 2023-09-12
Pronin et al. Synthesis of highly strained terpenes by non-stop tail-to-head polycyclization. Nature Chemistry, doi: 10.1038/nchem.1458, published online 23 September 2012 http://www.nature.com/nchem

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